molecular formula C12H11ClN4O4 B2518134 ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 861208-40-4

ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2518134
CAS No.: 861208-40-4
M. Wt: 310.69
InChI Key: ZXUXFTSICIGBRR-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, also known as CNM-III, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CNM-III belongs to the class of 1,2,4-triazole derivatives, which have been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Pharmacological Significance and Synthesis

1,2,4-Triazole-containing scaffolds are prevalent in numerous pharmaceuticals and biologically active compounds, targeting cancer cells, microbes, and various diseases. These scaffolds demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities among others. 3-Amino-1,2,4-triazoles serve as critical intermediates in synthesizing these diverse and biologically significant scaffolds, highlighting the compound's potential utility in drug discovery and development processes (Nasri, Bayat, & Kochia, 2021).

Material Science and Polymer Research

1,2,4-Triazole derivatives are integral in developing new materials, including polymers and plastic scintillators. These compounds enhance polymers' physicochemical, dielectric, and proton-conducting properties, making them suitable for various applications, from fuel cell membranes to optical materials. For instance, polymers based on 1,2,4-triazoles exhibit high thermal stability, mechanical strength, and ionic conductivity, desirable traits for high-performance and heat-resistant materials (Prozorova & Pozdnyakov, 2023).

Agricultural Products and Pesticides

1,2,4-Triazole derivatives also play a crucial role in agriculture, particularly in synthesizing pesticides and plant growth regulators. These compounds' unique chemical properties allow for the development of efficient agricultural products that protect crops from pests and diseases, demonstrating the compound's versatility beyond pharmaceutical applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Green Chemistry and Eco-friendly Synthesis

Recent advancements in synthesizing 1,2,3-triazoles, a related class of compounds, emphasize eco-friendly methods, including microwave irradiation and the use of recyclable catalysts. Such methodologies highlight the ongoing efforts to develop sustainable chemical processes, potentially applicable to the synthesis of ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate and similar compounds (de Souza et al., 2019).

Future Directions

The study of 1,2,4-triazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

Properties

IUPAC Name

ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O4/c1-3-21-12(18)11-14-7(2)16(15-11)9-5-4-8(13)6-10(9)17(19)20/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUXFTSICIGBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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